

Application Notes and Protocols for Generating Homer1 Knockout Mouse Models

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Compound of Interest

Compound Name: *Homer*
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These application notes provide a comprehensive overview and detailed protocols for the generation of **Homer1** knockout (KO) mouse models. **Homer1** is a critical postsynaptic scaffolding protein involved in the regulation of glutamate signaling and synaptic plasticity. Understanding its function through the use of knockout models is pivotal for research in neuroscience and the development of therapeutics for neurological and psychiatric disorders.

Introduction to Homer1

Homer1 is a member of the **Homer** family of proteins, which are enriched at the postsynaptic density (PSD) of excitatory synapses. It acts as an adapter protein, linking metabotropic glutamate receptors (mGluRs) to downstream signaling effectors, including the inositol 1,4,5-trisphosphate (IP3) receptor and Shank proteins. This interaction is crucial for modulating calcium signaling and synaptic function. The **Homer1** gene gives rise to multiple splice variants, including the short, immediate-early gene form **Homer1a**, and the longer, constitutively expressed forms **Homer1b/c**. Disruption of **Homer1** function has been implicated in various neuropsychiatric conditions, including schizophrenia, depression, and addiction.[1]

Phenotypic Summary of Homer1 Knockout Mice

Homer1 knockout mice exhibit a range of behavioral and neurochemical phenotypes relevant to the study of neuropsychiatric disorders. These mice are viable and fertile.[2] A summary of the key phenotypic characteristics is presented in the tables below.

Behavioral Phenotypes



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Neurochemical Phenotypes



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Experimental Protocols

Two primary methods for generating **Homer1** knockout mice are detailed below: CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES)

cells.

Protocol 1: CRISPR/Cas9-Mediated Generation of Homer1 Knockout Mice

This protocol describes the generation of **Homer1** knockout mice by inducing a frameshift mutation or a deletion within the **Homer1** gene using the CRISPR/Cas9 system. A common strategy is to target an early exon, such as exon 2, to ensure a loss-of-function allele.^[2] An alternative is to delete a larger critical region, such as exons 2-6.

Guide RNA (gRNA) Design and Synthesis

- **Target Selection:** Obtain the genomic sequence of the mouse **Homer1** gene from the NCBI or Ensembl database. Identify exon 2 as the primary target.
- **gRNA Design:** Use online CRISPR design tools (e.g., CHOPCHOP, Broad Institute GPP) to design several single guide RNAs (sgRNAs) targeting exon 2. Select sgRNAs with high predicted on-target efficiency and low off-target scores. A recommended strategy is to design two gRNAs flanking a critical region of exon 2 to induce a deletion.
- **gRNA Synthesis:** Synthesize the designed sgRNAs using an in vitro transcription kit according to the manufacturer's instructions. Purify the resulting sgRNA and assess its quality and concentration.

Preparation of Injection Mix

- Prepare a microinjection mix containing Cas9 mRNA (or protein) and the synthesized sgRNA(s) in an RNase-free microinjection buffer.
- A typical concentration for microinjection is 100 ng/μl of Cas9 mRNA and 50 ng/μl of each sgRNA.
- Centrifuge the mix to pellet any debris before microinjection.

Microinjection into Mouse Zygotes

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

- Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.
- Culture the injected zygotes overnight to the two-cell stage.

Embryo Transfer and Generation of Founder Mice

- Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female mice.
- Allow the pregnancies to proceed to term. The resulting offspring are the F0 founder generation.

Genotyping of Founder Mice

- At 2-3 weeks of age, obtain a small tissue sample (e.g., tail snip or ear punch) from the F0 pups for genomic DNA extraction.
- Perform PCR using primers flanking the targeted region in exon 2.
- Analyze the PCR products by Sanger sequencing or a T7 endonuclease I (T7E1) assay to identify insertions, deletions (indels), or larger deletions that indicate successful gene editing.
- Breed the founder mice with wild-type mice to establish germline transmission and generate F1 heterozygous mice.

Protocol 2: Generation of Homer1 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells

This method involves creating a targeting vector to replace a critical exon of the **Homer1** gene (e.g., exon 2) with a selection cassette via homologous recombination in mouse ES cells.[\[2\]](#)

Construction of the Homer1 Targeting Vector

- Isolate Genomic DNA: Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g., 129S1/SvImJ).

- Amplify Homology Arms: Using high-fidelity PCR, amplify a ~3-4 kb 5' homology arm and a ~3-4 kb 3' homology arm flanking exon 2 of the **Homer1** gene.
- Assemble the Targeting Vector:
 - Clone the 5' and 3' homology arms into a targeting vector backbone.
 - Insert a positive selection cassette (e.g., a neomycin resistance gene, neo, flanked by FRT sites) between the homology arms.
 - Include a negative selection marker (e.g., a diphtheria toxin A chain, DTA, or thymidine kinase, TK) outside of the homology arms to select against random integration.
 - Flank exon 2 with loxP sites to allow for the future generation of conditional knockout mice, if desired.

ES Cell Culture and Electroporation

- Culture mouse ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors to maintain pluripotency.
- Linearize the targeting vector by restriction digest.
- Electroporate the linearized targeting vector into the ES cells.

Selection of Homologously Recombined ES Cell Clones

- Plate the electroporated ES cells onto selection plates containing neomycin (G418) to select for cells that have incorporated the targeting vector.
- After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.
- Screen for homologous recombination events by PCR using one primer inside the selection cassette and another primer outside the homology arm.
- Confirm the correct targeting event by Southern blot analysis.

Generation of Chimeric Mice

- Inject the correctly targeted ES cell clones into blastocysts from a donor mouse strain with a different coat color (e.g., C57BL/6J).
- Transfer the injected blastocysts into pseudopregnant recipient female mice.
- The resulting chimeric offspring will have a mixed coat color, indicating contribution from both the host blastocyst and the injected ES cells.

Germline Transmission and Breeding

- Breed the chimeric mice with wild-type mice of the same strain as the blastocyst (e.g., C57BL/6J).
- Genotype the agouti (if using 129-derived ES cells and C57BL/6J blastocysts) offspring to identify those that have inherited the targeted **Homer1** allele.
- Interbreed heterozygous mice to generate homozygous **Homer1** knockout mice.

Protocol 3: Genotyping of Homer1 Knockout Mice

This PCR-based protocol is used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) **Homer1** knockout mice.

DNA Extraction

- Isolate genomic DNA from mouse tail snips or ear punches using a commercially available DNA extraction kit or a standard phenol-chloroform extraction protocol.

PCR Amplification

- Set up a multiplex PCR reaction using three primers: a common forward primer and two reverse primers, one specific for the wild-type allele and one for the knockout allele.
- Primer Sequences for pan-**Homer1** Knockout:
 - Common Forward (19041): 5'-CAA TGC ATG CAA TTC CTG AG-3'
 - Wild-type Reverse (19042): 5'-CGA GAA ACT TAC ATA TAT CCG CAA A-3'

- Mutant Reverse (19043): 5'-GAA CTT CGC GCT ATA ACT TCG-3'[4]
- PCR Cycling Conditions (Touchdown PCR):
 - Initial Denaturation: 94°C for 3 minutes.
 - 10 Cycles of:
 - 94°C for 30 seconds
 - 65°C for 30 seconds (decrease by 0.5°C each cycle)
 - 68°C for 30 seconds
 - 28 Cycles of:
 - 94°C for 30 seconds
 - 60°C for 30 seconds
 - 72°C for 30 seconds
 - Final Extension: 72°C for 5 minutes.[4]

Gel Electrophoresis

- Run the PCR products on a 1.5-2.0% agarose gel.
- Expected Band Sizes:
 - Wild-type (+/+): A single band at ~234 bp.[4]
 - Heterozygous (+/-): Two bands, one at ~234 bp and one at ~180 bp.[4]
 - Homozygous (-/-): A single band at ~180 bp.[4]

Visualizations

Homer1 Signaling Pathway



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Caption: The **Homer1** signaling pathway at the postsynaptic density.

Experimental Workflow for CRISPR/Cas9-Mediated Knockout



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Caption: Workflow for generating **Homer1** knockout mice using CRISPR/Cas9.

Experimental Workflow for Homologous Recombination in ES Cells



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Caption: Workflow for generating **Homer1** knockout mice via ES cell targeting.

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